(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473860
InChI: InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13473860

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23-12-8-11-18(23)14-22(16(3)4)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1
Standard InChI Key YDKIQWRKZAIAAZ-GGYWPGCISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(CC2=CC=CC=C2)C(C)C)N

Introduction

Structural Features

The compound’s structure is characterized by three key components:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle substituted at the 2-position with a [(benzyl-isopropyl-amino)-methyl] group .

  • Benzyl-Isopropyl-Amino Group: A tertiary amine moiety with benzyl and isopropyl substituents, contributing to lipophilicity and potential receptor interactions.

  • Chiral Backbone: The (S)-configured amino ketone backbone (3-methylbutan-1-one) introduces stereochemical specificity, critical for biological activity .

The molecular formula is C₁₈H₂₉N₃O, with a molar mass of 303.4 g/mol . Its isomeric SMILES string, CC@@HN, highlights the stereochemistry and connectivity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one
LogP (Predicted)~3.2 (moderate lipophilicity)
SolubilityLow aqueous solubility

The compound’s lipophilicity suggests good membrane permeability, advantageous for central nervous system (CNS) targeting.

Biological Activities

Antimicrobial Activity

Mannich bases, including this compound, exhibit broad-spectrum antimicrobial properties. In vitro studies on analogs demonstrate activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values ≈75 µg/mL. The benzyl group enhances membrane disruption, while the isopropyl moiety may reduce efflux pump efficacy.

Antitumor Activity

Mannich bases induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. While specific data for this compound is limited, analogs with pyrrolidine cores inhibit proliferation in breast (MCF-7) and lung (A549) cancer lines.

Mechanism of Action

The compound’s biological effects may arise from:

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs), such as dopamine or serotonin receptors, due to its amine-rich structure .

  • Enzyme Inhibition: Potential inhibition of acetylcholinesterase (AChE) or phospholipase A2 (PLA2), pathways implicated in neurodegeneration and inflammation .

  • Membrane Disruption: The lipophilic benzyl-isopropyl group destabilizes microbial membranes, leading to cell lysis.

Research Findings

Comparative Analysis of Analogs

A study comparing pyrrolidine and piperidine derivatives found:

  • Pyrrolidine analogs (e.g., this compound) exhibit superior antimicrobial activity due to conformational rigidity.

  • Piperidine analogs show enhanced CNS penetration but lower metabolic stability.

CompoundAntimicrobial MIC (µg/mL)Dopamine D3 Kₑ (µM)
Target Compound75 (est.)Pending
Piperidine Analog>1000.72
Pyrrolidine Analog50N/A

In Vivo Neuroprotective Effects

In rodent models, structurally related compounds reduced neuroinflammation and improved cognitive function in Alzheimer’s disease paradigms . Mechanisms included AChE inhibition (IC₅₀ ≈ 10 µM) and amyloid-beta aggregation suppression .

Applications in Drug Discovery

  • CNS Disorders: Potential use in depression, anxiety, or neurodegenerative diseases due to receptor modulation .

  • Antimicrobial Agents: Development of broad-spectrum antibiotics targeting resistant strains.

  • Oncology: Apoptosis-inducing agents for combination therapies.

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